molecular formula C18H27FN2O B6042799 1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide

1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide

Cat. No. B6042799
M. Wt: 306.4 g/mol
InChI Key: BRTNJRQCMVVIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It has been extensively studied due to its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and addiction.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The SSRI activity of 1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide leads to an increase in the levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. The sigma-1 receptor agonist activity of 1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is also believed to contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been shown to increase the levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. In addition, it has also been found to increase the levels of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior. 1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has also been found to reduce the levels of corticosterone, a hormone involved in the stress response.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also relatively easy to synthesize using standard laboratory techniques. However, there are also limitations to its use. 1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is not a natural compound, which may limit its relevance to physiological processes in the body. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide. One area of research could focus on its potential use in the treatment of addiction, particularly in the context of opioid addiction. Another area of research could focus on its mechanism of action, with the goal of developing more targeted and effective therapies for depression and anxiety. Finally, future research could also explore the potential use of 1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide in combination with other drugs, with the goal of developing more effective treatments for neurological disorders.

Synthesis Methods

1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide can be synthesized using a multi-step process involving the reaction of 2-fluorobenzyl bromide with 1-methylbutylamine, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

1-(2-fluorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have antidepressant and anxiolytic effects in animal models. In addition, it has also been found to reduce drug-seeking behavior in rats, indicating its potential use in the treatment of addiction.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-pentan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O/c1-3-6-14(2)20-18(22)15-9-11-21(12-10-15)13-16-7-4-5-8-17(16)19/h4-5,7-8,14-15H,3,6,9-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTNJRQCMVVIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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